molecular formula C7H17BClNO2 B3117577 Aminomethylboronic acid pinacol ester hydrochloride CAS No. 2245102-84-3

Aminomethylboronic acid pinacol ester hydrochloride

Cat. No.: B3117577
CAS No.: 2245102-84-3
M. Wt: 193.48
InChI Key: OWIQFIKOPWDOGX-UHFFFAOYSA-N
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Description

Aminomethylboronic acid pinacol ester hydrochloride is a boronic acid derivative characterized by a pinacol ester-protected boronic acid group and an aminomethyl substituent on the aromatic ring. Its molecular formula is C₁₃H₂₀BClNO₂ (based on structural analogs in ), and it serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and kinase-targeting compounds . The pinacol ester moiety enhances solubility in organic solvents (e.g., chloroform, acetone), while the hydrochloride salt improves stability for handling and storage .

This compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions and peptide boronic acid synthesis. For example, highlights its role in coupling with carboxylic acids (e.g., 1-methyl-1H-1,2,3-triazole-4-carboxylic acid) using HATU/DIPEA, where in situ hydrolysis of the pinacol ester occurs under mild conditions .

Properties

IUPAC Name

(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16BNO2.ClH/c1-6(2)7(3,4)11-8(5-9)10-6;/h5,9H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIQFIKOPWDOGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

298689-75-5
Record name Aminomethylboronic acid pinacol ester hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminomethylboronic acid pinacol ester hydrochloride typically involves the reaction of aminomethylboronic acid with pinacol in the presence of hydrochloric acid. The reaction conditions are generally mild, and the process can be carried out at room temperature. The resulting product is then purified through crystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Aminomethylboronic acid pinacol ester hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis:
    • AMBEH is extensively utilized in Suzuki-Miyaura coupling reactions , a key method for forming carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals .
  • Medicinal Chemistry:
    • The compound plays a role in developing boron-containing drugs, which have shown promise in targeting specific biological pathways. Its ability to form stable complexes with enzymes makes it useful for studying enzyme mechanisms and developing enzyme inhibitors .
  • Catalysis:
    • AMBEH exhibits catalytic properties that allow it to facilitate various industrial processes. It can act as a catalyst in polymer production and the synthesis of advanced materials, enhancing efficiency and selectivity in chemical reactions .
  • Biological Applications:
    • Research has indicated that AMBEH can influence cellular processes by modulating key signaling proteins, leading to changes in gene expression and cellular metabolism. This property makes it a candidate for further exploration in therapeutic applications .

Case Study 1: Catalytic Protodeboronation

A study highlighted the catalytic protodeboronation of pinacol boronic esters using AMBEH. This process allows for formal anti-Markovnikov hydromethylation of alkenes, showcasing its utility in synthesizing complex organic compounds like methoxy-protected Δ8-THC and cholesterol .

Case Study 2: Development of Boron-Containing Drugs

Research into boron-containing drugs has demonstrated that AMBEH can serve as a critical intermediate in synthesizing compounds with anticancer properties. Its ability to selectively target cancer cells while minimizing effects on healthy cells positions it as a promising candidate for new therapeutic agents .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares aminomethylboronic acid pinacol ester hydrochloride with structurally related boronic acid pinacol ester hydrochlorides, focusing on substituents, solubility, reactivity, and applications:

Compound Substituents Solubility Key Reactivity/Applications References
This compound -NH₂CH₂- on phenyl ring High in chloroform, acetone; moderate in DCM Suzuki coupling, peptide boronic acid synthesis (e.g., penicillin-binding protein inhibitors)
3-Amino-4-methylbenzeneboronic acid pinacol ester hydrochloride -NH₂, -CH₃ on phenyl ring High in polar aprotic solvents (DMF, DMSO) Kinase inhibitor intermediates; requires oxidative cleavage (e.g., NaIO₄) for deprotection
4-(N,N-Dimethylaminomethyl)phenylboronic acid pinacol ester hydrochloride -N(CH₃)₂CH₂- on phenyl ring Moderate in ethers, ketones Catalytic cross-coupling; enhanced stability due to dimethylamine substitution
3-Aminophenylboronic acid pinacol ester hydrochloride -NH₂ on meta position Low in hydrocarbons; high in chloroform Antibacterial agent synthesis; direct hydrolysis without in situ conditions
2-Aminophenylboronic acid pinacol ester hydrochloride -NH₂ on ortho position Moderate in ketones; poor in water Fluorescent probe synthesis; steric hindrance slows coupling kinetics

Key Findings:

Solubility Trends: Pinacol esters universally exhibit better solubility in organic solvents compared to parent boronic acids. For example, phenylboronic acid pinacol ester shows 10–20× higher solubility in chloroform than phenylboronic acid . Substituents like -NH₂CH₂- (aminomethyl) further enhance solubility in polar solvents (e.g., DMF) due to increased polarity .

Reactivity Differences: Aminomethyl derivatives undergo in situ hydrolysis during coupling (), whereas methyl-substituted analogs (e.g., 3-amino-4-methyl) require harsher oxidative conditions (NaIO₄) for deprotection . Ortho-substituted analogs (e.g., 2-aminophenyl) exhibit slower coupling rates due to steric hindrance .

Biological Applications: Aminomethyl derivatives are prioritized in protease inhibitor design (e.g., bortezomib analogs) due to their ability to mimic peptide substrates . Dimethylaminomethyl variants () are used in kinase inhibitors with improved selectivity against off-targets .

Biological Activity

Aminomethylboronic acid pinacol ester hydrochloride (CAS Number: 298689-75-5) is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a boronic ester functional group that contributes to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H16BNO2.HCl
Molecular Weight193.479 g/mol
Purity95%
Functional GroupsAlkyl
SMILESCl.CC1(C)OB(CN)OC1(C)C

The biological activity of this compound primarily stems from its ability to interact with various biological targets, particularly enzymes involved in cellular signaling and metabolic pathways. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in drug design to inhibit specific enzymes.

Inhibition of Penicillin-Binding Proteins (PBPs)

Recent studies have shown that this compound acts as an inhibitor of penicillin-binding proteins, which are crucial for bacterial cell wall synthesis. This inhibition can lead to bactericidal effects, making it a candidate for antibiotic development. The structure-activity relationship (SAR) studies indicate that modifications to the boronic acid moiety can enhance inhibitory potency against specific PBPs .

Biological Applications

  • Antimicrobial Activity : The compound has demonstrated significant activity against various bacterial strains, including those resistant to traditional antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis by targeting PBPs .
  • Cancer Research : In cancer biology, aminomethylboronic acid derivatives have been explored for their potential as therapeutic agents. They may inhibit specific kinases involved in tumor growth and proliferation, offering a pathway for developing targeted cancer therapies .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of proteases and other metabolic enzymes, which are often overactive in various diseases, including cancer and metabolic disorders .

Case Study 1: Antibacterial Efficacy

A study published in Frontiers in Microbiology investigated the antibacterial properties of aminomethylboronic acid derivatives against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, highlighting its potential as a novel antibacterial agent.

Case Study 2: Cancer Cell Line Studies

Research conducted on various cancer cell lines demonstrated that this compound inhibited cell proliferation through the modulation of key signaling pathways such as PI3K/Akt/mTOR. These findings suggest its role as a potent anti-cancer agent with the ability to induce apoptosis in malignant cells .

Q & A

Q. How is aminomethylboronic acid pinacol ester hydrochloride utilized in Suzuki-Miyaura coupling reactions?

This compound serves as a key reagent in Suzuki-Miyaura coupling, enabling carbon-carbon bond formation. Methodologically, the reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents like THF or DMF. Critical parameters include maintaining anhydrous conditions and optimizing temperature (often 60–80°C) to prevent boronic ester decomposition. Post-reaction, purification via column chromatography is recommended to isolate biaryl products .

Q. What are the optimal storage conditions to ensure compound stability?

The compound should be stored at 2–8°C in a tightly sealed, moisture-free container. Prolonged exposure to ambient temperature or humidity can lead to hydrolysis of the boronic ester moiety, reducing reactivity. Evidence suggests that storage at 0–6°C further enhances stability for analogs like 3-aminophenylboronic acid pinacol ester .

Q. How can researchers safely handle this compound given its hazards?

Safety protocols include:

  • PPE : Gloves (nitrile), lab coat, and goggles.
  • Ventilation : Use in a fume hood to avoid inhalation (H335).
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Hazard codes (Xi, H315-H319-H335) indicate risks of skin/eye irritation and respiratory sensitization .

Advanced Research Questions

Q. What methodological challenges arise in protodeboronation of primary alkyl boronic esters, and how can they be addressed?

Protodeboronation of unactivated primary alkyl boronic esters remains underdeveloped due to slow kinetics and competing side reactions. A radical-based approach using photoinitiation (e.g., visible light with eosin Y) or transition-metal catalysts (e.g., Cu or Fe complexes) can enhance efficiency. For example, radical chain propagation facilitates formal anti-Markovnikov hydromethylation of alkenes, critical in synthesizing natural products like (−)-Δ8-THC .

Q. How can UV-vis spectroscopy monitor H₂O₂-dependent reactions involving this compound?

When reacting with H₂O₂, the boronic ester converts to a phenolic derivative (e.g., 4-nitrophenol), detectable via UV-vis. Key steps:

  • Prepare a 100 µM solution in pH 7.27 buffer.
  • Track absorbance at 405 nm (new peak) and 290 nm (decreasing boronic ester peak).
  • Calibrate using standard curves for quantitative H₂O₂ detection .

Table 1 : Spectral changes during H₂O₂ reaction

Time (min)Absorbance (290 nm)Absorbance (405 nm)
00.850.00
300.420.58

Q. How do conflicting kinetic data in H₂O₂ reactions under varying pH conditions reconcile?

Discrepancies arise from pH-dependent boronic ester reactivity. At neutral pH (7.27), the reaction proceeds via nucleophilic attack by H₂O₂, while acidic conditions (pH < 6) favor boronic acid protonation, slowing kinetics. Adjusting pH to 8–9 accelerates the reaction but risks ester hydrolysis. Methodologically, buffer selection (e.g., phosphate vs. Tris) and real-time pH monitoring are critical .

Q. What radical mechanisms are implicated in photoinduced decarboxylative borylation using pinacol esters?

Visible light (450 nm) initiates a radical chain by cleaving N-hydroxyphthalimide (NHP) esters, generating alkyl radicals. These react with bis(catecholato)diboron (B₂cat₂) to form boronic esters. Key steps:

  • Initiation : Light excites eosin Y, generating radicals.
  • Propagation : Radicals abstract hydrogen from B₂cat₂, forming boryl radicals.
  • Termination : Radical recombination yields the pinacol boronic ester. This method tolerates tertiary and sterically hindered substrates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aminomethylboronic acid pinacol ester hydrochloride
Reactant of Route 2
Aminomethylboronic acid pinacol ester hydrochloride

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